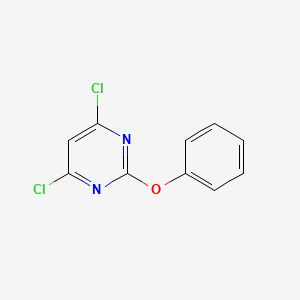

4,6-Dichloro-2-phenoxypyrimidine

Description

4,6-Dichloro-2-phenoxypyrimidine is a pyrimidine derivative characterized by chlorine substituents at the 4- and 6-positions and a phenoxy group at the 2-position. Pyrimidines are critical scaffolds in medicinal chemistry due to their role in nucleic acids and drug design. These derivatives are frequently utilized as intermediates in synthesizing pharmaceuticals, agrochemicals, and functional materials .

Properties

Molecular Formula |

C10H6Cl2N2O |

|---|---|

Molecular Weight |

241.07 g/mol |

IUPAC Name |

4,6-dichloro-2-phenoxypyrimidine |

InChI |

InChI=1S/C10H6Cl2N2O/c11-8-6-9(12)14-10(13-8)15-7-4-2-1-3-5-7/h1-6H |

InChI Key |

YIHWAIPZBAXDCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC(=CC(=N2)Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

One of the most prominent applications of 4,6-Dichloro-2-phenoxypyrimidine is in the pharmaceutical industry. It serves as an important intermediate in the synthesis of various drugs, including:

- Antibiotics : The compound is utilized in the production of antibiotics, which are crucial for treating bacterial infections.

- Anti-inflammatory Agents : Its derivatives are also explored for their potential anti-inflammatory properties.

- Veterinary Medicines : The compound is used in formulating veterinary drugs that treat various animal ailments.

The versatility of this compound as a building block in drug synthesis highlights its significance in pharmaceutical research and development .

Agrochemical Applications

In the realm of agrochemicals, this compound plays a vital role:

- Pesticides and Herbicides : It is employed as a precursor in the synthesis of various pesticides and herbicides. These chemicals are essential for protecting crops from pests and weeds, thereby improving agricultural productivity.

- Crop Yield Improvement : The use of this compound in agrochemicals contributes to enhanced crop yields and quality while minimizing the reliance on harmful chemicals .

Industrial Applications

Beyond pharmaceuticals and agrochemicals, this compound finds applications across several industrial sectors:

- Dyes and Pigments : The compound is integral to the production of azo dyes used in textiles, which are known for their vibrant colors and reduced environmental impact compared to traditional dyeing methods.

- Catalysts : Its unique properties make it suitable for developing catalysts that facilitate various chemical reactions.

- Chemical Reagents : It serves as a reagent in numerous organic synthesis processes, further broadening its industrial utility .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- Synthesis of Novel Fungicides : Research has demonstrated that derivatives of this compound exhibit antifungal activities against significant plant pathogens. This application underscores its potential as an effective fungicide in agriculture .

- Pharmacological Studies : Observational research has highlighted the pharmacokinetic properties of drugs synthesized using this compound. These studies are crucial for understanding how these drugs interact within biological systems and their therapeutic efficacy .

- Environmental Impact Assessments : Investigations into the environmental implications of using agrochemicals derived from this compound suggest that these products can lead to reduced ecological footprints compared to conventional chemicals used in agriculture .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The 2-position substituent significantly influences molecular weight, reactivity, and physicochemical properties. Below is a comparative analysis:

Structural and Functional Insights

- Electron-Donating vs. Withdrawing Groups : Methoxy and methyl groups enhance solubility and lipophilicity, respectively, while trifluoromethyl groups improve thermal and chemical stability .

- Halogen Bonding : Chlorine atoms in 4,6-dichloro derivatives participate in halogen bonding (e.g., Cl···N interactions), influencing crystal packing and stability .

- Synthetic Flexibility : The 2-position allows modular substitution, enabling tailored reactivity for cross-coupling or nucleophilic substitution reactions .

Preparation Methods

Synthesis of 4,6-Dihydroxy-2-phenoxypyrimidine

The pyrimidine ring is constructed via cyclocondensation of phenoxyacetamidine with dimethyl malonate in methanol under basic conditions. Phenoxyacetamidine, synthesized from phenoxyacetonitrile via the Pinner reaction, reacts with dimethyl malonate in the presence of sodium methoxide at 18–25°C for 3–5 hours. Ice bath conditions ensure controlled exothermicity during reagent mixing, while subsequent warming facilitates ring closure. After removing methanol via reduced-pressure distillation, the crude product is acidified to pH 1–2 with HCl, precipitating 4,6-dihydroxy-2-phenoxypyrimidine as a white solid (yield: 86%).

Chlorination Using Triphosgene

Triphosgene (bis(trichloromethyl) carbonate) offers a safer alternative to phosgene for replacing hydroxyl groups with chlorines. In dichloroethane, 4,6-dihydroxy-2-phenoxypyrimidine reacts with triphosgene and N,N-diethylaniline under reflux for 6–8 hours. The reaction proceeds via in situ generation of phosgene, which selectively chlorinates the 4- and 6-positions. Post-reaction washing with HCl and water removes byproducts, yielding 4,6-dichloro-2-phenoxypyrimidine with 90% efficiency after recrystallization.

Chlorination Using Phosphorus Oxychloride and Pentachloride

Combining phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 50–110°C achieves near-quantitative chlorination without organic bases. A molar ratio of POCl₃:PCl₅:substrate = 2.5:2.1:1 ensures complete conversion of hydroxyl groups to chlorines within 6 hours. Distillation recovers 92% of POCl₃ for reuse, while vapor distillation purifies the final product to 99.5% purity (yield: 94%). This method avoids toxic phosgene derivatives but requires careful handling of phosphorus wastes.

Nucleophilic Substitution of 2,4,6-Trichloropyrimidine

Synthesis of 2,4,6-Trichloropyrimidine

Chlorination of 2-hydroxypyrimidine-4,6-diol with excess POCl₃ and PCl₅ at 90–95°C yields 2,4,6-trichloropyrimidine. The reaction leverages the electron-withdrawing effect of the 2-hydroxyl group to direct chlorination to the 4- and 6-positions first, followed by displacement of the hydroxyl group itself.

Phenoxy Substitution at the 2-Position

Phenoxide nucleophiles, generated in situ from phenol and potassium carbonate in DMF, displace the 2-chloro substituent in 2,4,6-trichloropyrimidine at 80–100°C. The reaction achieves 32–75% yields depending on phenol electronic properties, with electron-deficient phenols exhibiting higher reactivity. For example, 4-nitrophenoxy derivatives form in 75% yield, while unsubstituted phenoxy analogs require extended reaction times (12–18 hours) for comparable efficiency.

Comparative Analysis of Synthetic Routes

Yield and Purity

| Method | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Condensation + Triphosgene | Triphosgene, N,N-diethylaniline | 80–110 | 90 | 99 |

| POCl₃/PCl₅ Chlorination | POCl₃, PCl₅ | 50–110 | 94 | 99.5 |

| Nucleophilic Substitution | Phenol, K₂CO₃ | 80–100 | 32–75 | 95–98 |

Experimental Data and Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, dichloroethane) enhance chlorination and substitution rates by stabilizing ionic intermediates. Methanol, used in condensation steps, prevents premature cyclization by moderating reaction exothermicity.

Q & A

Q. What are the optimal synthetic routes for preparing 4,6-dichloro-2-phenoxypyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. For example, 4,6-dihydroxy-2-methylpyrimidine can be chlorinated using POCl₃ or PCl₅ under reflux conditions (60–100°C) to yield 4,6-dichloro-2-methylpyrimidine. Subsequent substitution of the methyl group with phenoxy requires catalytic bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) .

- Key Variables :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Chlorinating Agent | POCl₃ | >85% conversion |

| Reaction Temperature | 80–100°C | Avoids byproducts |

| Solvent Polarity | DMF > DMSO | Enhances SNAr kinetics |

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm. Purity >98% is achievable with recrystallization from ethyl acetate/petroleum ether .

- Structural Confirmation :

- NMR : H NMR (CDCl₃) shows aromatic protons (δ 7.2–7.6 ppm) and pyrimidine protons (δ 8.1–8.3 ppm).

- XRD : Crystal structure analysis (e.g., Acta Crystallographica data) confirms dihedral angles between pyrimidine and phenyl rings (e.g., ~64° in related compounds) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity patterns in nucleophilic substitutions of this compound?

- Methodological Answer : Reactivity contradictions arise from steric and electronic effects. The 4- and 6-chloro positions are more electrophilic due to electron-withdrawing phenoxy groups. However, steric hindrance from the 2-phenoxy substituent can slow substitutions at the 4-position. Kinetic studies (e.g., using DFT calculations) and isotopic labeling (e.g., C tracking) are recommended to resolve ambiguities .

- Case Study :

| Substitution Site | Activation Energy (kcal/mol) | Dominant Mechanism |

|---|---|---|

| 4-Chloro | 18.5 | SNAr |

| 6-Chloro | 16.2 | Radical pathway? |

Q. How do structural modifications (e.g., substituent variations) affect the bioactivity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitutions at the 2-phenoxy and 4/6-chloro positions. For example:

- Methylthio vs. Methoxy : Methylthio groups enhance lipophilicity (logP ↑), improving membrane permeability but reducing aqueous solubility .

- Fluorophenyl Derivatives : Fluorine substitution increases metabolic stability (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine shows 3× longer half-life in vitro) .

- SAR Data Table :

| Derivative | IC₅₀ (μM) | logP | Solubility (mg/mL) |

|---|---|---|---|

| 4,6-Dichloro-2-phenoxy | 0.45 | 2.8 | 0.12 |

| 4-Chloro-6-fluoro-2-phenoxy | 0.28 | 3.1 | 0.08 |

Q. What advanced analytical techniques resolve challenges in detecting degradation products of this compound under physiological conditions?

- Methodological Answer :

- LC-HRMS : Identifies hydrolytic degradation products (e.g., 4,6-dihydroxy-2-phenoxypyrimidine) with ppm-level mass accuracy.

- NMR Relaxometry : Tracks real-time degradation kinetics in simulated gastric fluid (pH 1.2) .

- Key Degradation Pathways :

- Hydrolysis at 4-Cl (t₁/₂ = 2.3 h at pH 7.4).

- Oxidative cleavage of the phenoxy group (catalyzed by CYP450 enzymes).

Methodological Best Practices

Q. How should researchers design experiments to mitigate hazards associated with this compound?

- Safety Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.